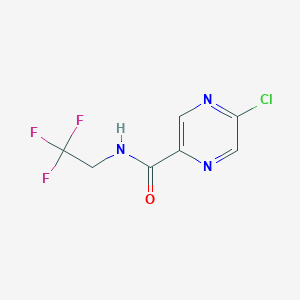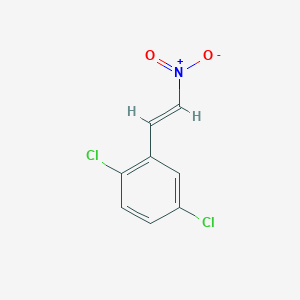![molecular formula C5H4F3NO2 B1434838 [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol CAS No. 1803583-98-3](/img/structure/B1434838.png)
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
Übersicht
Beschreibung
“[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol” is a chemical compound with the molecular formula C5H4F3NO2 and a molecular weight of 167.09 . It is a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring . The trifluoromethyl group (-CF3) is a key entity in drug development, due to its strong lipophilicity and metabolic stability .
Molecular Structure Analysis
The molecular structure of “[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol” consists of a five-membered oxazole ring with a trifluoromethyl group attached to the second carbon atom and a methanol group attached to the fifth carbon atom .Physical And Chemical Properties Analysis
“[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol” is a white to yellow solid . More specific physical and chemical properties were not found in the available literature.Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Mechanisms
Catalysis in Huisgen 1,3-Dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) describes a new ligand formed by a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. This ligand, when complexed with CuCl, acts as an efficient catalyst for the Huisgen 1,3-dipolar cycloaddition, notable for its low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis of C3-Symmetric Ligands : Etayo et al. (2016) discuss tris(1,2,3-triazol-4-yl)methanols and derivatives as valuable C3-symmetric ligands for metal-mediated reactions. These ligands are constructed modularly through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes (Etayo, Ayats, & Pericàs, 2016).
Organic Synthesis
Synthesis of Oxazolidines : Gonçalves et al. (2015) explored the reaction between racemic erythro [(R*,S*)-2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol] and 2-formyl-5-nitrothiene, yielding diastereoisomers of oxazolidines. This study provides insights into the stereochemistry and mechanism of these reactions (Gonçalves, de Souza, Wardell, & Wardell, 2015).
Anticancer and Antimicrobial Agents : Research by Katariya, Vennapu, & Shah (2021) investigated the synthesis of novel biologically potent compounds with oxazole, pyrazoline, and pyridine moieties. These compounds showed promising anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Ma et al. (2017) investigated triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, as corrosion inhibitors for mild steel in acidic medium. The study combined experimental and computational chemistry methods (Ma, Qi, He, Tang, & Lu, 2017).
Molecular Dynamics
- Impact of Methanol on Lipid Dynamics : A study by Nguyen et al. (2019) revealed that methanol significantly affects lipid dynamics. It was found to accelerate flip-flop and transfer kinetics in lipid bilayers, highlighting its influence in studies of transmembrane proteins and biomembranes (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
Zukünftige Richtungen
The trifluoromethyl group and the 1,3-oxazole core are widely used in drug discovery. Over 80 drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one trifluoromethyl group, and 5 drugs contain a 1,3-oxazole or benzoxazole moiety . Therefore, “[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol” and its derivatives may have potential applications in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
[2-(trifluoromethyl)-1,3-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLHBNUDXHETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






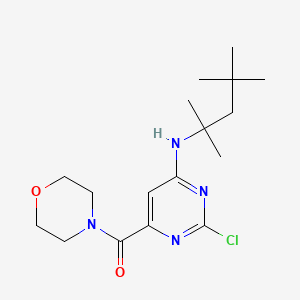
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434764.png)
![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride](/img/structure/B1434765.png)
![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1434768.png)
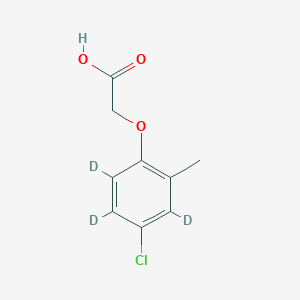
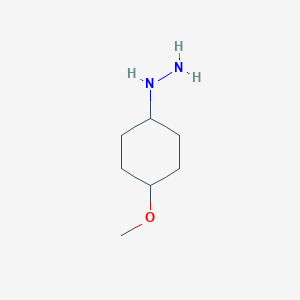
![(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1434771.png)
